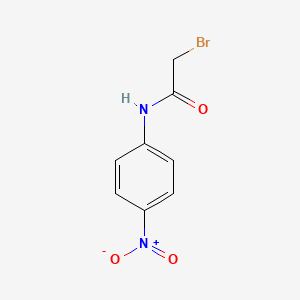

2-bromo-N-(4-nitrophenyl)acetamide

Description

Molecular Formula: C₈H₇BrN₂O₃

Average Mass: 259.06 g/mol

IUPAC Name: 2-Bromo-N-(4-nitrophenyl)acetamide

CAS Registry Number: 3598-91-2

This compound is a brominated acetamide derivative characterized by a nitro-substituted phenyl group at the N-position. Its molecular structure combines electron-withdrawing groups (nitro and bromo) that influence its reactivity, solubility, and applications in organic synthesis. The compound is a white to pale-yellow crystalline solid, with a reported melting point of 180–182°C (decomposes) .

Properties

IUPAC Name |

2-bromo-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKCUIFGKBMFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-nitrophenyl)acetamide typically involves the bromination of N-(4-nitrophenyl)acetamide. One common method is to react N-(4-nitrophenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

Reduction Reactions: The major product is 2-amino-N-(4-nitrophenyl)acetamide.

Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-nitrophenyl)acetamide involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to modify proteins and other biomolecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The nitro group in this compound enhances electrophilicity at the brominated carbon, facilitating nucleophilic substitutions (e.g., with thiacalix[4]arenes) . In contrast, electron-donating groups like -OCH₃ (e.g., 2-bromo-N-(4-ethoxyphenyl)acetamide, ) reduce reactivity.

- Biological Activity : Bromophenyl and thiazolyl analogs exhibit antiparasitic () and anticancer () properties, whereas the nitro derivative is primarily a synthetic intermediate.

- Solubility : The nitro group reduces solubility in polar solvents compared to fluoro or methoxy analogs.

Reaction Efficiency and Yield

- This compound : Used in stoichiometric excess (6 equivalents) for thiacalix[4]arene functionalization, achieving high regioselectivity with Cs₂CO₃ as a base .

- 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide : Synthesized in quantitative yield under mild conditions (0°C, CH₂Cl₂), highlighting the thiazole ring’s stabilizing effect on intermediates .

- 2-Bromo-N-(4-bromophenyl)acetamide : Achieved 91% yield via straightforward acetylation, demonstrating the bromophenyl group’s compatibility with standard protocols .

Biological Activity

2-Bromo-N-(4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure

The molecular formula of this compound is C9H10BrN3O3. The compound features a bromine atom, a nitrophenyl group, and an acetamide functional group, which are critical for its biological activity.

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values have been documented as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 125 |

The compound demonstrates bactericidal effects primarily through the inhibition of protein synthesis pathways, leading to disruptions in nucleic acid and peptidoglycan production .

Antifungal Activity

In addition to antibacterial properties, this compound has shown moderate antifungal activity. The MIC values for various fungal strains are as follows:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Aspergillus niger | 31.2 |

These results suggest that while the compound is primarily effective against bacteria, it also possesses some antifungal properties .

The proposed mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for bacterial growth.

- Disruption of Nucleic Acid Synthesis : By affecting nucleic acid pathways, the compound contributes to cell death through chromosomal fragmentation.

- Peptidoglycan Synthesis Inhibition : The compound may hinder the formation of peptidoglycan layers in bacterial cell walls, compromising cell integrity .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and safety profiles of this compound:

- A study conducted on a series of nitrophenylacetamide derivatives found that modifications in the nitrophenyl group significantly affected antibacterial activity, suggesting structure-activity relationships that could be exploited for drug development .

- Another investigation highlighted the compound's potential in treating biofilm-associated infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), where it exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.